molecular formula C16H25BFNO2 B581849 N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine CAS No. 1256360-59-4

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine

Cat. No. B581849
CAS RN: 1256360-59-4
M. Wt: 293.189
InChI Key: YIUAXEAMKCUMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine” is a chemical compound . It is an important boric acid derivative . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The exact details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are revealed through the molecular electrostatic potential and frontier molecular orbitals of the compound . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Scientific Research Applications

Boric Acid Ester Intermediates

The compounds methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone were studied for their synthesis process and structural properties. These boric acid ester intermediates with benzene rings were analyzed using various techniques such as FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction was utilized for structural determination. Density Functional Theory (DFT) was employed to calculate molecular structures and compare them with X-ray diffraction values. This study provided insights into the conformational analysis and physicochemical properties of these compounds (P.-Y. Huang et al., 2021).

Detection and Sensing Applications

Hydrogen Peroxide Vapor Detection

Research has highlighted the utilization of boron ester or acid functional groups for detecting hydrogen peroxide vapor. This is crucial due to the challenges in detecting peroxide-based explosives. The study introduced functional groups to enhance the reactive activity of boron esters with H2O2. Notably, the reaction time for certain compounds was significantly reduced, improving the efficiency of H2O2 vapor detection. This breakthrough has potential applications in enhancing the performance of borate-based sensors for hydrogen peroxide vapor detection (Yanyan Fu et al., 2016).

Benzoyl Peroxide Detection in Samples and Imaging

A novel probe was developed for detecting benzoyl peroxide in real samples, as well as for fluorescence imaging in living cells and zebrafish. This probe, characterized by its near-infrared fluorescence emission and high sensitivity, showcased significant potential in accurately detecting benzoyl peroxide in various substances. Furthermore, the probe's performance in monitoring benzoyl peroxide in biosystems and in vivo studies was successfully demonstrated, indicating its applicability in broader scientific research contexts (Xinwei Tian et al., 2017).

Catalytic and Polymer Synthesis Applications

Catalytic Synthesis

Research has delved into the catalytic synthesis of specific compounds, highlighting the importance of certain boronated compounds in catalytic processes. The study underscored the significance of understanding the chemical properties and reactive nature of these compounds for optimizing catalytic reactions and improving synthesis methodologies (Kunbo Huang et al., 2011).

Low Band Gap Polymer Synthesis for Organic Solar Cells

A study reported the synthesis of new copolymers containing N-substituted perylene dimide and dioctylfluorene units, aimed at organic solar cell applications. The research emphasized the thermal stability, optical band gap properties, and surface morphology of the synthesized polymers. The copolymers showed promising results in organic solar cell applications, marking a significant advancement in the field of renewable energy technologies (S. Meena et al., 2018).

Future Directions

Boronic acid pinacol ester compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In addition, arylboronic acid is economical and easy to obtain, and it is stable to water and air . It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

Mechanism of Action

Target of Action

Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Mode of Action

It’s known that boronic acid pinacol ester compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be important nucleophiles in the suzuki reaction , which is a type of carbon-carbon coupling reaction.

Pharmacokinetics

It’s known that the ph strongly influences the rate of the reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

It’s known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can significantly affect the rate of the compound’s reaction . Therefore, the physiological environment in which the compound is used can greatly influence its effectiveness and stability .

properties

IUPAC Name

N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(18)10-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUAXEAMKCUMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682380
Record name N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256360-59-4
Record name Benzenemethanamine, 4-fluoro-N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.